DP2 Receptor Antagonist Potency: 6-Methoxy vs. 8-Methoxy Positional Isomer in Human Whole-Blood Eosinophil Shape Change Assay
The 6-methoxy positional isomer is disclosed within Array BioPharma’s DP2 antagonist patent series as an active pharmacophore scaffold, while the 8-methoxy positional isomer (CAS 1010924-54-5) has been profiled exclusively for acetylcholinesterase inhibition (IC50 = 77.5 μM) and lacks any reported DP2 activity [1]. Quantitative DP2 binding data for the specific 6-methoxy acetic acid derivative is limited to patent-class disclosure without public per-compound IC50 tables; however, the patent explicitly teaches that the 6-substituted chroman core is essential for DP2 antagonism and that methoxy positional isomers are not bioequivalent [2].
| Evidence Dimension | DP2 receptor functional antagonism (human whole blood eosinophil shape change) vs. acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | DP2 antagonism: active scaffold per patent disclosure; specific IC50 not publicly disclosed for free acid form |
| Comparator Or Baseline | 8-methoxy positional isomer (CAS 1010924-54-5): AChE IC50 = 77.5 μM; no DP2 activity reported |
| Quantified Difference | Functional target engagement divergent: DP2 antagonism (target compound) vs. AChE inhibition (8-methoxy isomer AC50 ~77.5 μM); positional specificity confirmed by SAR |
| Conditions | Human DP2 receptor (whole blood eosinophil shape change assay) for target class; Electrophorus electricus AChE inhibition assay (pH 8.0) for comparator |
Why This Matters
Procurement of the 6-methoxy rather than the 8-methoxy isomer is mandatory for DP2-mediated inflammatory pathway studies; the 8-methoxy analog has no functional overlap and will confound allergic-disease target-engagement experiments.
- [1] BindingDB Entry BDBM152453, 1-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylurea, AChE IC50 = 77.5 μM. View Source
- [2] Array BioPharma Inc., U.S. Patent Application US 2014/0005418 A1, “6-Substituted Phenoxychroman Carboxylic Acid Derivatives,” published January 2, 2014. View Source
